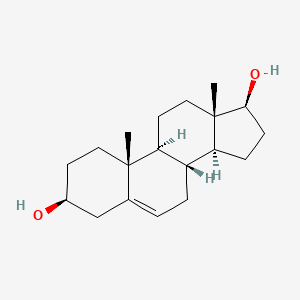

Androstenediol

概要

準備方法

アンドロステンジオールは、17-ヒドロキシステロイドデヒドロゲナーゼの作用によって17-ケト基を還元することにより、脱水素エピアンドロステロンから誘導されます。 その後、3-ヒドロキシステロイドデヒドロゲナーゼを介して3-ベータヒドロキシル基を3-ケト基に酸化することにより、テストステロンに変換されます . 工業的な生産方法では、多くの場合、遺伝子操作されたマイコバクテリウム株を使用してフィトステロールを微生物変換することが含まれます .

化学反応の分析

アンドロステンジオールは、いくつかのタイプの化学反応を起こします。

酸化: 3-ヒドロキシステロイドデヒドロゲナーゼの作用によってテストステロンを形成するために酸化することができます.

還元: 脱水素エピアンドロステロンの17-ケト基を還元すると、アンドロステンジオールが生成されます.

置換: アンドロステンジオールは、特にヒドロキシル基で置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬と条件には、17-ヒドロキシステロイドデヒドロゲナーゼや3-ヒドロキシステロイドデヒドロゲナーゼなどの酵素が含まれます . これらの反応から生成される主な生成物には、テストステロンやその他のアンドロゲンが含まれます .

科学的研究の応用

Physiological Effects of Androstenediol

This compound is known to influence several physiological processes due to its role as a precursor to testosterone. It is produced in the adrenal glands and gonads and can be converted into testosterone through enzymatic pathways. The compound has been shown to:

- Increase Testosterone Levels : Clinical studies indicate that oral administration of this compound significantly elevates serum testosterone levels. For instance, a study demonstrated a 47.7% increase in total testosterone levels after administering 4-androstenediol compared to a placebo .

- Impact Muscle Mass and Strength : Research suggests that supplementation may enhance muscle strength and mass, although results vary based on dosage and duration of use .

Hormone Replacement Therapy

This compound has been investigated for its potential in hormone replacement therapy (HRT), particularly for aging males experiencing low testosterone levels. Studies have shown that it can effectively raise testosterone levels in hypogonadal men, potentially alleviating symptoms associated with testosterone deficiency, such as fatigue and reduced libido .

Treatment of Menopausal Symptoms

Emerging evidence suggests that this compound may help manage symptoms related to menopause by modulating estrogenic activity. It has been observed that circulating levels of adrenal androgens, including this compound, increase during perimenopause, which may influence estrogen bioactivity and related symptoms .

Oncology Research

This compound's role in cancer treatment is being explored due to its effects on hormone-sensitive tumors. Some studies indicate that it may activate androgen receptors in prostate cancer cells, suggesting a potential therapeutic application in managing hormone-responsive cancers . Additionally, its metabolite 5-androstenediol has been proposed as a candidate for treating acute radiation syndrome due to its immunostimulatory properties .

Case Studies and Clinical Trials

Table 1: Summary of Key Clinical Studies Involving this compound

Safety and Side Effects

While this compound is generally considered safe when used appropriately, potential side effects include:

- Hormonal Imbalances : Long-term use can lead to increased levels of estrogenic metabolites, which may contribute to conditions such as gynecomastia or increased cancer risks .

- Cardiovascular Effects : Some studies have reported decreased high-density lipoprotein cholesterol levels with prolonged use, raising concerns about cardiovascular health .

作用機序

アンドロステンジオールは、テストステロンの生合成における中間体として作用することにより、その効果を発揮します。 3-ヒドロキシステロイドデヒドロゲナーゼを介して3-ベータヒドロキシル基を3-ケト基に酸化することにより、テストステロンに変換されます . 関与する分子標的と経路には、アンドロゲン受容体とエストロゲン受容体が含まれ、そこで弱いアンドロゲン活性とエストロゲン活性を示します .

類似の化合物との比較

アンドロステンジオールは、アンドロステネジオン、脱水素エピアンドロステロン、テストステロンなどの他のステロイドホルモンと類似しています。 アンドロステネジオンよりもアンドロゲン性が弱く、免疫系を刺激することがわかっています . 脱水素エピアンドロステロンや3β-アンドロスタンジオールと同様に、強力なエストロゲン活性も持っています .

類似化合物

- アンドロステネジオン

- 脱水素エピアンドロステロン

- テストステロン

- 3β-アンドロスタンジオール

アンドロステンジオールのユニークさは、弱いアンドロゲンとエストロゲンの両方としての二重の役割と、テストステロンの生合成における中間体的位置にあります .

類似化合物との比較

Androstenediol is similar to other steroid hormones such as androstenedione, dehydroepiandrosterone, and testosterone. it is less androgenic than androstenedione and has been found to stimulate the immune system . It also possesses potent estrogenic activity, similar to dehydroepiandrosterone and 3β-androstanediol .

Similar Compounds

- Androstenedione

- Dehydroepiandrosterone

- Testosterone

- 3β-androstanediol

This compound’s uniqueness lies in its dual role as both a weak androgen and estrogen, as well as its intermediate position in the biosynthesis of testosterone .

生物活性

Androstenediol (Adiol), a steroid hormone, is a direct metabolite of dehydroepiandrosterone (DHEA) and plays a significant role in the endocrine system. This article explores its biological activity, focusing on its hormonal effects, potential therapeutic applications, and associated health risks, supported by data tables and case studies.

Overview of this compound

This compound is less androgenic than other steroids such as testosterone and androstenedione. It has been shown to have approximately 1.4% of the androgenicity of DHEA, 0.54% of androstenedione, and 0.21% of testosterone in animal studies . Its dual activity as both an androgen and estrogen makes it a compound of interest in various research areas.

Androgenic Activity

This compound can activate androgen receptors (AR) in human prostate cancer cells, suggesting its potential role in androgen signaling pathways . However, its overall androgenic potency is significantly lower compared to testosterone.

Estrogenic Activity

Research indicates that this compound can also exhibit estrogenic activity. A study found that circulating levels of Adiol were significantly associated with estrogen bioactivity, highlighting its role as a precursor in estrogen synthesis . This dual activity raises questions about its implications for hormone-related conditions.

Immune System Stimulation

This compound has been reported to stimulate the immune system. In rat studies, it demonstrated immunomodulatory effects, which could be beneficial in clinical settings involving immune deficiencies .

Potential for Muscle Strength and Body Composition

The "Andro Project" investigated the effects of this compound on muscle strength and body composition in men aged 35 to 65 years. The study included 71 participants who were randomly assigned to receive either this compound, androstenedione, or placebo for 12 weeks. Results indicated no significant enhancements in muscle strength or body composition compared to the placebo group; however, both treatment groups showed adverse effects on HDL cholesterol levels .

Case Studies and Research Findings

| Study | Participants | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Mahesh & Greenblatt (2000) | 71 men (35-65 years) | 100 mg twice daily | 12 weeks | No significant increase in muscle strength; adverse effects on HDL cholesterol |

| PMC Study (2010) | Not specified | Not specified | Not specified | Significant association between Adiol levels and estrogen bioactivity |

| MDPI Research (2024) | Not specified | DHEA derivatives tested | Not specified | Cytostatic effects observed with certain derivatives |

Cardiovascular Effects

Long-term use of this compound has been linked to detrimental changes in lipid profiles, specifically reductions in HDL cholesterol and increases in coronary heart disease risk factors . The study reported a 6.5% increase in coronary heart disease risk among users.

Hormonal Imbalances

Supplementation with this compound may lead to hormonal imbalances due to increased aromatization into estrogens. This effect was noted during the Andro Project where estrone and estradiol levels significantly increased during treatment periods .

特性

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADHLRWLCPCEKT-LOVVWNRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Record name | androstenediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Androstenediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022609 | |

| Record name | Androstenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Androstenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

521-17-5 | |

| Record name | Androstenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstenediol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstenediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Androstenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androst-5-ene-3-β,17-β-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PS51EMXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Androstenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。